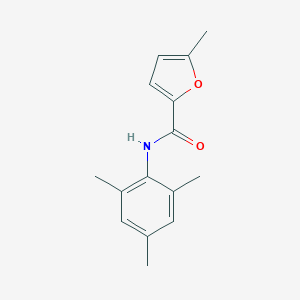![molecular formula C13H15ClN4O B458415 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea CAS No. 102974-11-8](/img/structure/B458415.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a synthetic organic compound that features a chlorophenyl group and an imidazolylpropyl group linked by a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative, followed by the introduction of the imidazolylpropyl group. The reaction conditions may include:
- Solvents such as dichloromethane or ethanol.
- Catalysts like triethylamine or pyridine.
- Temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, yield, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-(3-imidazol-1-ylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(3-Chlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
Uniqueness
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both the chlorophenyl and imidazolylpropyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
102974-11-8 |
|---|---|
Fórmula molecular |
C13H15ClN4O |
Peso molecular |
278.74g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
Clave InChI |
WSWCGYJOTGGLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B458332.png)
![2-(1,3-Benzodioxol-5-yl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B458333.png)





![3-chloro-N-[3-({[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}methyl)benzyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B458344.png)

![6-bromo-N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(2,5-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B458347.png)



![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B458355.png)
